molecular formula C5H5FN2O B1145683 3-Amino-5-fluoropyridin-2-ol CAS No. 1257069-38-7

3-Amino-5-fluoropyridin-2-ol

Cat. No.: B1145683
CAS No.: 1257069-38-7
M. Wt: 128.106
InChI Key: ZNMZQYAQKSDACX-UHFFFAOYSA-N
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Description

3-Amino-5-fluoropyridin-2-ol is a fluorinated pyridine derivative with a hydroxyl group at position 2, an amino group at position 3, and a fluorine atom at position 5. Its molecular formula is C₅H₄FN₂O, and it has a molecular weight of 128.1 g/mol. This compound is listed under CAS number 1257069-38-7 and is available at 96% purity (MFCD19216201) . The strategic placement of functional groups on the pyridine ring makes it a versatile intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting kinases or neurotransmitter receptors.

Properties

IUPAC Name

3-amino-5-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMZQYAQKSDACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682473
Record name 3-Amino-5-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-85-6
Record name 3-Amino-5-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluoropyridin-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-amino-2-hydroxypyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often at room temperature, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-fluoropyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-5-fluoropyridin-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoropyridin-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Amino-5-fluoropyridin-2-ol with key analogs, highlighting substituent variations and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound 1257069-38-7 C₅H₄FN₂O 128.1 -OH (C2), -NH₂ (C3), -F (C5) High purity (96%); potential for drug synthesis
5-Fluoro-3-iodopyridin-2-ol - C₅H₃FINO 239.99 -OH (C2), -I (C3), -F (C5) Halogenated structure; suitable for cross-coupling reactions
3-Iodo-5-nitropyridin-2-ol - C₅H₂IN₂O₃ 265.98 -OH (C2), -I (C3), -NO₂ (C5) Strong electron-withdrawing nitro group enhances ring acidity
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol 1228666-34-9 C₈H₇FN₂O 166.15 -OH (C2), -NH₂ (C3), -F (C5), propargyl Propargyl group enables click chemistry applications
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol 1228666-37-2 C₈H₁₀FNO₂ 171.17 -OH (C2), -F (C5), 3-hydroxypropyl (C3) Hydroxypropyl side chain improves hydrophilicity
3-Amino-5-methoxypyridin-4-ol•2HCl - C₆H₉Cl₂N₂O₂ 217.05 -OH (C4), -NH₂ (C3), -OCH₃ (C5) Methoxy group increases lipophilicity; hydrochloride salt enhances stability

Biological Activity

3-Amino-5-fluoropyridin-2-ol is a compound that has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a fluorinated pyridine derivative characterized by the presence of an amino group and a hydroxyl group at specific positions on the pyridine ring. The molecular formula is C5H5FN2OC_5H_5FN_2O with a molecular weight of approximately 128.1 g/mol. The fluorine atom introduces unique electronic properties that enhance the compound's reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to significant therapeutic effects. For example, it may exhibit inhibitory activity against beta-secretase (BACE1), which is implicated in Alzheimer's disease pathology .
  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its structural similarity to other known antimicrobial agents enhances its potential efficacy against various bacterial strains .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of this compound have shown promising results in preclinical models, suggesting a pathway for further development into anticancer therapies.

Antibacterial Activity

A notable study highlighted the antibacterial efficacy of novel derivatives related to this compound. One derivative demonstrated an eight-fold stronger inhibitory effect than linezolid against gram-positive bacteria, with a minimum inhibitory concentration (MIC) value as low as 0.25 µg/mL . This suggests that modifications to the base structure can significantly enhance antibacterial properties.

Study on Antimicrobial Derivatives

A recent study synthesized a series of 3-(5-fluoropyridine)-2-oxazolidinone derivatives based on this compound. These derivatives were evaluated for their antibacterial activity against various pathogens, revealing that certain modifications led to improved efficacy and reduced cytotoxicity .

CompoundMIC (µg/mL)Activity
Linezolid2.0Standard
Derivative 7j0.25Superior

Enzyme Inhibition in Alzheimer's Disease

Research has indicated that compounds derived from this compound can inhibit BACE1 activity, which is crucial for reducing amyloid-beta plaque formation in Alzheimer's disease models. This highlights the compound's potential as a therapeutic agent for neurodegenerative disorders .

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